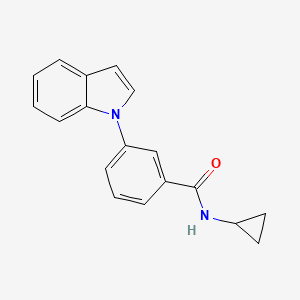

N-cyclopropyl-3-(1H-indol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-3-(1H-indol-1-yl)benzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Métodos De Preparación

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents onto the indole ring .

Análisis De Reacciones Químicas

N-cyclopropyl-3-(1H-indol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Indole derivatives can be oxidized to form indoxyl or isatin derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are used to introduce various substituents.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-cyclopropyl-3-(1H-indol-1-yl)benzamide has a molecular formula of C₁₈H₁₈N₂O and a molecular weight of 276.3 g/mol. The compound features a cyclopropyl group linked to a benzamide moiety, which is further substituted with an indole ring. This unique structural configuration may enhance its pharmacological properties compared to other indole or benzamide derivatives .

Antiviral Potential

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, related compounds demonstrated inhibitory activity against various viruses, including influenza A and Coxsackie B virus .

Table 1: Antiviral Activity of Indole Derivatives

| Compound Name | Virus Target | IC50 (μmol/L) | Selectivity Index |

|---|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A | 7.53 | 17.1 |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Coxsackie B4 | 0.4 - 2.1 | Not specified |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Similar compounds have shown promise as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, some derivatives have exhibited anti-inflammatory and analgesic activities with lower ulcerogenic indices compared to established NSAIDs like indomethacin .

Molecular Docking Studies

Molecular docking studies are crucial in understanding how this compound interacts with biological targets. These studies provide insights into binding affinities to receptors or enzymes involved in disease processes, guiding further optimization for enhanced therapeutic efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza A virus in vitro. Results indicated a significant reduction in viral load at varying concentrations, suggesting its potential utility as an antiviral agent.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a zymosan-induced peritonitis model. The results demonstrated significant inhibition of pro-inflammatory cytokines (IL-1β and TNFα), indicating its potential as a therapeutic option for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-3-(1H-indol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-cyclopropyl-3-(1H-indol-1-yl)benzamide can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indomethacin: A nonsteroidal anti-inflammatory drug.

Strychnine: An alkaloid used as a pesticide.

Lysergic acid diethylamide (LSD): A psychedelic drug.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole moiety in various fields of research and industry.

Actividad Biológica

N-cyclopropyl-3-(1H-indol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Molecular Formula : C15H15N3

- Molecular Weight : 276.3 g/mol

- CAS Number : 1226434-21-4

The compound consists of a cyclopropyl group attached to a benzamide moiety, further substituted with an indole ring. This structural configuration not only influences its chemical properties but also plays a critical role in its biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

Studies have shown that this compound possesses anticancer potential, particularly through its interaction with various cellular pathways. For instance, molecular docking studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have demonstrated that it can selectively inhibit COX-2 activity without significantly affecting COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Its structural similarity to other indole derivatives allows it to exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity. This mechanism is particularly relevant in its anticancer and anti-inflammatory effects.

- Receptor Interaction : It is suggested that the compound interacts with receptors involved in pain and inflammation pathways, leading to a reduction in inflammatory responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar structural motifs:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 5-Fluoroindole | Indole | Anticancer properties |

| N-(2-Hydroxyphenyl)-N'-cyclopropylurea | Urea | Anti-inflammatory effects |

| 3-(Indol-3-yl)-2-methylpropanoic acid | Indole Derivative | Antimicrobial activity |

| Indomethacin | Indole Derivative | Non-steroidal anti-inflammatory drug |

| N-cyclopropyl-3-(1H-pyrazol-1-yl)benzamide | Pyrazole | Anticancer properties |

This table highlights the unique pharmacological profile of this compound compared to other compounds, emphasizing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on OVCAR-3 ovarian cancer cells demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation, with an EC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Potential

In another investigation focused on inflammatory models, the compound exhibited a marked reduction in pro-inflammatory cytokine production when administered in vitro. This suggests a potential role as an anti-inflammatory therapeutic agent .

Propiedades

IUPAC Name |

N-cyclopropyl-3-indol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(19-15-8-9-15)14-5-3-6-16(12-14)20-11-10-13-4-1-2-7-17(13)20/h1-7,10-12,15H,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUMJGRIGIETTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.